2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol
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Overview
Description
2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol is a compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system consisting of a pyrazole ring fused to a pyrimidine ring. This unique structure contributes to its biological activity and makes it a subject of interest in medicinal chemistry .
Preparation Methods
The synthesis of 2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization at specific positions. One common method involves the treatment of a formimidate derivative with hydrazine hydrate in ethanol to obtain the pyrazolopyrimidine core . Further functionalization can be achieved through various chemical reactions to introduce the amino and ethanol groups.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic conditions, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes and its effects on cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer agents.
Industry: It can be used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 activity by binding to its active site, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar compounds to 2-((4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol include other pyrazolopyrimidine derivatives such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These compounds also exhibit CDK2 inhibitory activity and have been studied for their anticancer potential.
Pyrido[2,3-d]pyrimidine: Another class of fused pyrimidine derivatives with biological activities, including kinase inhibition.
The uniqueness of this compound lies in its specific structure and the presence of both amino and ethanol functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
5444-33-7 |
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Molecular Formula |
C8H12N6O |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
2-[(4-amino-1-methylpyrazolo[3,4-d]pyrimidin-6-yl)amino]ethanol |
InChI |
InChI=1S/C8H12N6O/c1-14-7-5(4-11-14)6(9)12-8(13-7)10-2-3-15/h4,15H,2-3H2,1H3,(H3,9,10,12,13) |
InChI Key |
PCMWUCSZPOCURV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)N)NCCO |
Origin of Product |
United States |
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